molecular formula C14H19N3O B179129 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1023-87-6

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B179129
CAS No.: 1023-87-6
M. Wt: 245.32 g/mol
InChI Key: FKTLPANFGXXTMF-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one is an organic compound with the molecular formula C13H17N3O. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the condensation of 4-methylphenylhydrazine with cyclohexanone, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
  • 2,8-Diazaspiro[4.5]decan-1-one derivatives

Uniqueness

1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure and the presence of the 4-methylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1023-87-6

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-(4-methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C14H19N3O/c1-11-2-4-12(5-3-11)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18)

InChI Key

FKTLPANFGXXTMF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3

Canonical SMILES

CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3

Synonyms

1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Origin of Product

United States

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